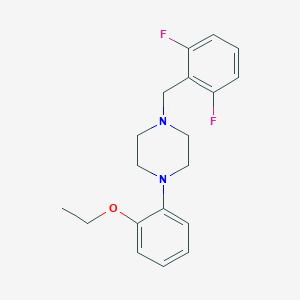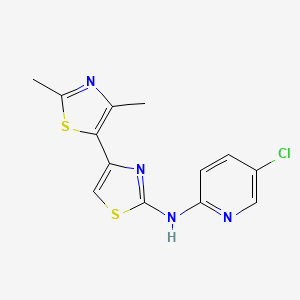
4-chloro-3-(3,3-dichloro-2-propen-1-yl)-6-methoxy-2-methylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-3-(3,3-dichloro-2-propen-1-yl)-6-methoxy-2-methylquinoline, also known as CDMQ, is a chemical compound that has recently gained attention in the field of scientific research. This compound is a quinoline derivative and has been found to have potential applications in various areas of research.
Mecanismo De Acción
The mechanism of action of 4-chloro-3-(3,3-dichloro-2-propen-1-yl)-6-methoxy-2-methylquinoline involves the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. Studies have shown that this compound inhibits the activity of certain enzymes that are involved in the inflammatory response. This compound has also been found to have antioxidant properties, which may help to protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-chloro-3-(3,3-dichloro-2-propen-1-yl)-6-methoxy-2-methylquinoline in lab experiments is that it has been found to be relatively safe and non-toxic. However, one limitation of using this compound is that it is a relatively new compound and there is still much to be learned about its properties and potential applications.
Direcciones Futuras
There are many potential future directions for research involving 4-chloro-3-(3,3-dichloro-2-propen-1-yl)-6-methoxy-2-methylquinoline. One area of research that has shown promise is the use of this compound in the development of new cancer treatments. Further studies are needed to fully understand the mechanism of action of this compound and to determine its potential applications in other areas of research.
In conclusion, this compound is a chemical compound that has shown potential applications in various areas of scientific research. Its mechanism of action involves the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. Further studies are needed to fully understand the properties and potential applications of this compound.
Métodos De Síntesis
The synthesis of 4-chloro-3-(3,3-dichloro-2-propen-1-yl)-6-methoxy-2-methylquinoline involves a multi-step process that requires expertise in organic chemistry. The first step involves the reaction of 2-methyl-4-chloroquinoline with acetylene gas to produce 2-methyl-4-chloro-3-ethynylquinoline. This compound is then reacted with 3,3-dichloropropene in the presence of a palladium catalyst to produce this compound.
Aplicaciones Científicas De Investigación
4-chloro-3-(3,3-dichloro-2-propen-1-yl)-6-methoxy-2-methylquinoline has shown potential applications in various areas of scientific research. One area of research where this compound has been studied is in the field of cancer research. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Propiedades
IUPAC Name |
4-chloro-3-(3,3-dichloroprop-2-enyl)-6-methoxy-2-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl3NO/c1-8-10(4-6-13(15)16)14(17)11-7-9(19-2)3-5-12(11)18-8/h3,5-7H,4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYHARKHZGPERLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)OC)Cl)CC=C(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-4,6-dimethyl-N'-[(4-methylbenzoyl)oxy]pyridine-3-carboximidamide](/img/structure/B5806890.png)

![4-(3-{[(2-{3-[4-(dimethylamino)phenyl]-1-methyl-2-propen-1-ylidene}hydrazino)(imino)methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5806899.png)
![4-{[(5-chloro-2-methoxybenzoyl)amino]methyl}benzoic acid](/img/structure/B5806900.png)
![1-[4-(4-methyl-3-penten-1-yl)-3-cyclohexen-1-yl]-1-ethanone semicarbazone](/img/structure/B5806917.png)


![1-benzyl-N-[2-(4-morpholinyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5806955.png)
![2-[(5-tert-butyl-2-methylphenyl)thio]-6,8-dioxabicyclo[3.2.1]octan-4-one thiosemicarbazone](/img/structure/B5806964.png)


![dimethyl 3-methyl-5-[(2-pyrazinylcarbonyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B5806986.png)

![7-[2-(3,4-dimethylphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B5806997.png)